molecular formula C23H18BrN5O3S B2993866 3-((4-bromophenyl)sulfonyl)-N-(2-ethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 895651-49-7

3-((4-bromophenyl)sulfonyl)-N-(2-ethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2993866
CAS No.: 895651-49-7
M. Wt: 524.39
InChI Key: YCZIIIBELBIREP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the [1,2,3]triazolo[1,5-a]quinazoline family, characterized by a fused triazole-quinazoline core. Key structural features include:

  • Position 3: A 4-bromophenylsulfonyl group, which introduces steric bulk and electron-withdrawing properties due to the bromine atom and sulfonyl moiety .

Properties

IUPAC Name

3-(4-bromophenyl)sulfonyl-N-(2-ethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrN5O3S/c1-2-32-20-10-6-4-8-18(20)25-21-17-7-3-5-9-19(17)29-22(26-21)23(27-28-29)33(30,31)16-13-11-15(24)12-14-16/h3-14H,2H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCZIIIBELBIREP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-((4-bromophenyl)sulfonyl)-N-(2-ethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a derivative of quinazoline and triazole, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The compound features a complex molecular structure that includes:

  • A triazole ring
  • A quinazoline core
  • A sulfonyl group attached to a bromophenyl moiety
  • An ethoxyphenyl substituent

This unique combination of functional groups suggests potential interactions with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related quinazoline derivatives. For instance, compounds with similar structures have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

CompoundTarget BacteriaInhibition Zone (mm)MIC (mg/mL)
Compound 13Staphylococcus aureus9 mm65 mg/mL
Compound 15Escherichia coli15 mm65 mg/mL
Compound 15Candida albicans11 mm80 mg/mL

In particular, compounds containing triazole moieties have shown enhanced antibacterial effects compared to standard antibiotics like ampicillin and vancomycin .

Cytotoxicity and Anticancer Activity

The cytotoxic potential of quinazoline derivatives has been explored in various cancer cell lines. For example, some derivatives exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective anticancer therapies with minimal side effects.

Structure-Activity Relationship (SAR)

Understanding the SAR of quinazoline derivatives is essential for optimizing their biological activity. The introduction of different substituents on the quinazoline ring can significantly influence the compound's potency and selectivity. For instance:

  • The presence of halogen atoms (like bromine) often enhances lipophilicity, improving cell membrane permeability.
  • Sulfonyl groups can increase hydrogen bonding interactions with biological targets, enhancing binding affinity.

Study on Antimicrobial Efficacy

A study conducted on a series of quinazoline derivatives indicated that compounds similar to This compound showed promising results against various pathogens. The study utilized disk diffusion methods to assess antimicrobial activity against standard strains such as E. coli and S. aureus. The results demonstrated that modifications in the sulfonyl and triazole groups could lead to significant variations in antimicrobial efficacy .

Anticancer Activity Assessment

Another investigation focused on the anticancer potential of quinazoline derivatives revealed that specific modifications could enhance their ability to inhibit tumor growth in vitro. The study employed several cancer cell lines and assessed cell viability using MTT assays. Compounds exhibiting high potency were identified for further development as potential chemotherapeutic agents .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares the target compound with six analogs, highlighting substituent effects on molecular weight, solubility, and bioactivity.

Compound Name R<sup>3</sup> Substituent R<sup>5</sup> Substituent Molecular Weight (g/mol) Key Properties/Activities Reference IDs
Target Compound : 3-((4-Bromophenyl)sulfonyl)-N-(2-ethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine 4-Bromophenylsulfonyl 2-Ethoxyphenylamine Not Reported Hypothesized enhanced receptor binding
7-Chloro-N-(4-isopropylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine Phenylsulfonyl 4-Isopropylphenylamine Not Reported Chlorine may increase cytotoxicity
3-((2,5-Dimethylphenyl)sulfonyl)-N-(4-methylbenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine 2,5-Dimethylphenylsulfonyl 4-Methylbenzylamine Not Reported Increased lipophilicity from methyl groups
3-(4-Bromobenzenesulfonyl)-N-(4-bromophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine 4-Bromophenylsulfonyl 4-Bromophenylamine Not Reported Dual bromine substituents may reduce solubility
3-(3,4-Dimethylphenylsulfonyl)-N-(2-methoxy-5-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine 3,4-Dimethylphenylsulfonyl 2-Methoxy-5-methylphenylamine Not Reported Methoxy group improves aqueous solubility
3-((4-Chlorophenyl)sulfonyl)-N-(2-ethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine 4-Chlorophenylsulfonyl 2-Ethoxyphenylamine Not Reported Chlorine vs. bromine alters electronic effects

Notes:

  • Bromine vs.
  • Ethoxy vs. Methoxy : The 2-ethoxyphenylamine in the target compound offers higher lipophilicity than methoxy analogs, which may improve membrane permeability but reduce solubility .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-((4-bromophenyl)sulfonyl)-N-(2-ethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine?

  • Methodological Answer : The compound can be synthesized via cyclization reactions using phosphoryl chloride (POCl₃) as a key reagent. For example, in structurally similar triazoloquinazoline derivatives, cyclization of substituted benzoic acid hydrazides with POCl₃ at 120°C yielded the core scaffold . Sulfonyl groups are introduced through nucleophilic substitution or coupling reactions, such as reacting with 4-bromobenzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .
  • Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradients).

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and purity. Aromatic protons in the quinazoline and triazole moieties typically appear at δ 7.5–9.0 ppm .
  • X-ray Diffraction (XRD) : Resolve crystal structure and confirm stereochemistry, as demonstrated in studies of analogous triazoloquinazoline derivatives .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI+ mode, calculated vs. observed m/z) .
    • Table 1 : Common Analytical Parameters
TechniqueKey Peaks/FeaturesReference
¹H NMRδ 8.2–8.5 ppm (s, triazole H)
XRDSpace group P2₁/c, Z = 4
HRMS[M+H]⁺ = Calculated ± 0.001 Da

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer :

  • Storage : Keep in airtight containers at –20°C to prevent degradation. Avoid exposure to moisture and light .
  • Hazard Mitigation : Use PPE (gloves, goggles) due to potential irritancy. Work in a fume hood when handling sulfonyl chloride intermediates .
  • Waste Disposal : Collect organic waste separately and incinerate via certified hazardous waste services .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?

  • Methodological Answer : Systematically modify substituents (e.g., bromophenyl, ethoxyphenyl) and test activity. For example:

  • Replace the 4-bromophenylsulfonyl group with fluorophenyl or methylsulfonyl analogs to assess impact on target binding .
  • Evaluate substituent electronic effects via Hammett plots or computational modeling (e.g., DFT) .
    • Case Study : In microtubule-targeting triazolopyrimidines, electron-withdrawing groups (e.g., Br) enhanced antiproliferative activity by 3-fold compared to methoxy derivatives .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., tubulin, kinase domains). Validate with experimental IC₅₀ data .
    • Example : A triazoloquinazoline analog showed a docking score of –9.2 kcal/mol with tubulin, correlating with its sub-micromolar cytotoxicity .

Q. How should researchers design experiments to optimize reaction yields and reproducibility?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply factorial designs to test variables (temperature, solvent, catalyst). For example, a 2³ factorial design optimized POCl₃-mediated cyclization (yield increased from 45% to 78%) .
  • Flow Chemistry : Use continuous-flow reactors for hazardous steps (e.g., diazomethane synthesis) to improve safety and scalability .

Q. How can contradictory data in biological assays be resolved?

  • Methodological Answer :

  • Purity Verification : Re-characterize batches via HPLC (>95% purity) to rule out impurity-driven artifacts .
  • Assay Validation : Compare multiple assays (e.g., MTT vs. ATP-luminescence) for consistency. For example, a triazole derivative showed IC₅₀ = 1.2 µM in MTT but 3.5 µM in a caspase-3 assay due to off-target effects .
  • Statistical Analysis : Use ANOVA or t-tests to confirm significance (p < 0.05) across replicates .

Q. What strategies are effective for evaluating the compound’s pharmacokinetic (PK) properties?

  • Methodological Answer :

  • In Vitro ADME : Assess metabolic stability using liver microsomes (e.g., rat/human CYP450 isoforms) .
  • LogP Measurement : Determine octanol-water partition coefficients via shake-flask method (expected LogP ~3.5 due to sulfonyl and bromophenyl groups) .
  • Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis to measure unbound fraction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.